molecular formula C12H9ClN6O6 B15008915 N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

Cat. No.: B15008915
M. Wt: 368.69 g/mol
InChI Key: FIEPATZCLFAOOE-UHFFFAOYSA-N
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Description

N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and chloro groups, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-nitrobenzoyl chloride, which is then reacted with 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require further research for detailed elucidation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrobenzoyl chloride
  • 1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide
  • 2-chloro-5-nitrobenzonitrile
  • 1-chloro-2-nitrobenzene

Uniqueness

N’-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C12H9ClN6O6

Molecular Weight

368.69 g/mol

IUPAC Name

N'-(2-chloro-4-nitrobenzoyl)-1-methyl-4-nitropyrazole-3-carbohydrazide

InChI

InChI=1S/C12H9ClN6O6/c1-17-5-9(19(24)25)10(16-17)12(21)15-14-11(20)7-3-2-6(18(22)23)4-8(7)13/h2-5H,1H3,(H,14,20)(H,15,21)

InChI Key

FIEPATZCLFAOOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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